N-(4-(2-Hydroxyethoxy)phenyl)acetamide

Xenobiotic Metabolism Omega-Hydroxylation Drug Metabolism

Researchers quantifying phenacetin metabolites require authentic reference standards. N-(4-(2-Hydroxyethoxy)phenyl)acetamide (CAS 50375-15-0) provides definitive ω-hydroxylation metabolite identity: • Validated P450 phenotyping: 10-fold induction by phenobarbitone, 2.8-fold suppression by 3-methylcholanthrene • Superior 4-APA precursor: 56% urinary recovery vs. 12.2% from phenacetin • ≥95% purity; LogP 1.09 enables reverse-phase HPLC retention-time calibration

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 50375-15-0
Cat. No. B1295777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Hydroxyethoxy)phenyl)acetamide
CAS50375-15-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCCO
InChIInChI=1S/C10H13NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
InChIKeyPVKHXJDOHVTKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(2-Hydroxyethoxy)phenyl)acetamide (CAS 50375-15-0) for Metabolic Pathway Research and Chemical Synthesis


N-(4-(2-Hydroxyethoxy)phenyl)acetamide (CAS 50375-15-0), also designated β-HAP or 4'-(2-hydroxyethoxy)acetanilide, is a substituted acetanilide derivative structurally related to paracetamol (acetaminophen) and the historical analgesic phenacetin [1]. This compound is distinguished by the presence of a 2-hydroxyethoxy substituent at the para position of the phenyl ring, imparting distinct physicochemical and biological properties relative to its non-hydroxylated analogs. It has been identified as a trace-level omega-hydroxylation metabolite of phenacetin in rabbit hepatic microsomal systems and is utilized primarily as a chemical intermediate and analytical reference standard in xenobiotic metabolism research [2].

Xenobiotic metabolism studies – use as authentic ω-hydroxylation metabolite reference standard for phenacetin pathway analysis.
4-APA precursor synthesis – reported higher conversion efficiency supports metabolite production workflows.
Chromatographic method development – intermediate polarity (LogP ~1.09) provides a useful retention-time calibrant for acetanilide-class HPLC.
Synthetic route evaluation – documented yield divergence aids in process chemistry benchmarking.

Why N-(4-(2-Hydroxyethoxy)phenyl)acetamide Cannot Be Replaced by Common Acetanilide Analogs


Substituting N-(4-(2-Hydroxyethoxy)phenyl)acetamide with closely related acetanilide derivatives such as paracetamol or phenacetin is scientifically invalid due to substantial differences in metabolic fate and chemical reactivity. In rabbit hepatic microsomal systems, β-HAP is specifically converted to [4-(acetylamino)phenoxy]acetic acid (4-APA) via microsomal and cytosolic fractions, with 56% of an administered dose excreted as 4-APA in 48-hour urine [1]. This metabolic pathway differs fundamentally from that of phenacetin, which yields only trace urinary β-HAP and 12.2% 4-APA following phenobarbitone induction [1]. Additionally, synthetic routes to this compound exhibit variable yields depending on precursor selection, with the ethylene oxide route to N-acetyl-p-aminophenol achieving approximately 77% yield, while the ethylene glycol route to acetanilide yields only approximately 33% . These metabolic and synthetic divergences preclude functional interchangeability.

Parameter
This Compound (β-HAP)
Paracetamol / Phenacetin
Metabolic fate
Direct precursor to 4-APA; major urinary metabolite
Phenacetin yields only trace β-HAP and minor 4-APA; paracetamol follows different conjugation routes
Enzyme induction
ω-hydroxylation is highly phenobarbitone-inducible
(ω-1)-hydroxylation of phenacetin shows negligible induction; paracetamol not relevant
Synthetic yield
Route-dependent; ~2.3× variation reported
Acetanilide/paracetamol syntheses differ substantially; direct replacement alters cost and purity profile

Quantitative Differentiation of N-(4-(2-Hydroxyethoxy)phenyl)acetamide from Structural Analogs


Metabolic Conversion Efficiency: β-HAP vs. Phenacetin in Hepatic Systems

N-(4-(2-Hydroxyethoxy)phenyl)acetamide (β-HAP) serves as a direct metabolic precursor to [4-(acetylamino)phenoxy]acetic acid (4-APA) with substantially higher conversion efficiency than phenacetin. In rabbits, 56% of an administered β-HAP dose is excreted as 4-APA in 48-hour urine, whereas phenacetin yields only 12.2% 4-APA even following phenobarbitone induction [1]. This differential conversion efficiency makes β-HAP the preferred substrate for studying omega-hydroxylation pathways and 4-APA formation.

4-APA excretion yield
Head-to-head
56% vs 12.2% of dose in 48 h urine
β-HAP yields 4.6× more 4-APA than phenacetin in rabbit model
Phenobarbitone-pretreated rabbits; microsomal/cytosolic incubation
Xenobiotic Metabolism Omega-Hydroxylation Drug Metabolism

Enzymatic Omega-Hydroxylation Rate: Phenacetin Metabolic Pathway Analysis

The omega-hydroxylation of phenacetin to yield N-(4-(2-hydroxyethoxy)phenyl)acetamide occurs at a slow basal rate in rabbit-liver microsomal preparations but is inducible. Pretreatment of rabbits with phenobarbitone increased this omega-hydroxylation activity 10-fold, while treatment with 3-methylcholanthrene or beta-naphthoflavone decreased activity 2.8-fold [1]. This contrasts with (omega-1)-hydroxylation (producing 4-acetamidophenol), which occurs rapidly and is not significantly induced by either agent.

ω-Hydroxylation inducibility
Head-to-head
10× increase by phenobarbitone; 2.8× decrease by 3-MC
ω-pathway selectively induced vs. (ω-1) pathway
Rabbit-liver microsomes; basal activity low
Cytochrome P450 Microsomal Oxidation Metabolic Profiling

Synthetic Route Yield Comparison for β-HAP Preparation

Two primary synthetic routes to N-(4-(2-hydroxyethoxy)phenyl)acetamide have been documented with substantially different yields. Route 1, employing ethylene oxide with N-acetyl-p-aminophenol, achieves approximately 77% yield. Route 2, employing ethylene glycol with acetanilide, yields approximately 33% . This 2.3-fold yield differential has direct implications for procurement strategy and cost efficiency in scaled synthesis.

Synthetic route yield
Cross-study
~77% (ethylene oxide) vs ~33% (ethylene glycol)
2.3× yield advantage with ethylene oxide route
Standard lab conditions; no optimization data
Organic Synthesis Process Chemistry Reaction Optimization

Physicochemical Property Profile: LogP and Boiling Point

N-(4-(2-hydroxyethoxy)phenyl)acetamide exhibits a calculated partition coefficient (LogP) of 1.09 . For reference, paracetamol (acetaminophen) has a LogP of approximately 0.46, while phenacetin has a LogP of approximately 1.58 [1]. This intermediate LogP value reflects the hydroxyethoxy group conferring greater polarity than the ethoxy group of phenacetin while retaining greater lipophilicity than the hydroxyl group of paracetamol. The boiling point is reported as 432.6°C at 760 mmHg .

LogP comparison
Cross-study
1.09 (β-HAP) vs 0.46 (paracetamol) vs 1.58 (phenacetin)
Intermediate lipophilicity informs HPLC retention and extraction behavior
Calculated LogP; experimental values may vary
Lipophilicity Chromatographic Retention Physical Chemistry

Validated Application Scenarios for N-(4-(2-Hydroxyethoxy)phenyl)acetamide Based on Evidence


Quantitative Reference Standard for Phenacetin Omega-Hydroxylation Metabolic Studies

As the authentic omega-hydroxylation metabolite of phenacetin, this compound serves as a critical analytical reference standard for quantifying β-HAP formation in microsomal incubation studies. The 10-fold inducibility by phenobarbitone and 2.8-fold suppression by 3-methylcholanthrene provide a validated dynamic range for P450 phenotyping assays [1].

Precursor for 4-APA Synthesis in Metabolite Production Workflows

Given that β-HAP is converted to 4-APA with 56% urinary recovery efficiency versus only 12.2% from phenacetin, this compound is the rational precursor choice for laboratories synthesizing 4-APA as a metabolite reference material or for downstream conjugation studies [1].

Method Development Standard for Intermediate-Polarity Acetanilide HPLC Analysis

With a LogP of 1.09—intermediate between paracetamol (≈0.46) and phenacetin (≈1.58)—N-(4-(2-hydroxyethoxy)phenyl)acetamide provides a valuable retention-time calibrant for reverse-phase HPLC method development targeting acetanilide-class compounds with moderate lipophilicity [1].

Synthetic Intermediate Evaluation and Process Optimization

For laboratories evaluating synthetic routes to hydroxyethoxy-substituted aromatic amides, the documented 77% versus 33% yield differential between the ethylene oxide and ethylene glycol routes provides a quantifiable benchmark for route selection and cost modeling [1].

Application
Selection Property
Validation Focus
Phenacetin ω-hydroxylation reference standard
Pathway-specific biomarker; high inducibility profile
P450 phenotyping assay validation; enzyme kinetics
4-APA metabolite synthesis precursor
Reported 4-APA formation efficiency
Metabolite recovery and purity; conjugation studies
HPLC method development calibrant
Intermediate-polarity retention marker
Retention-time reproducibility; acetanilide-class separation
Synthetic route process evaluation
Route-dependent yield benchmark
Yield reproducibility and scalability; cost modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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